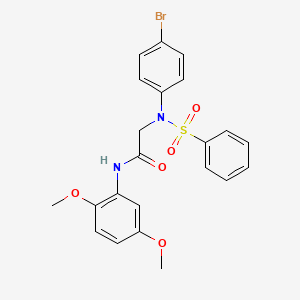
2,5-dichloro-N-(2-iodophenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dichloro-N-(2-iodophenyl)benzenesulfonamide, also known as DCIBS, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. DCIBS is a sulfonamide derivative that has been synthesized using various methods, and it has been found to have promising applications in the fields of medicine, biology, and chemistry.
Applications De Recherche Scientifique
2,5-dichloro-N-(2-iodophenyl)benzenesulfonamide has been found to have promising applications in the field of scientific research, including its use as a fluorescent probe for the detection of proteins and enzymes. This compound has also been used as a tool for studying the effects of sulfonamide derivatives on biological systems. Additionally, this compound has been found to have potential applications in the development of new drugs for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 2,5-dichloro-N-(2-iodophenyl)benzenesulfonamide is not fully understood, but it is believed to act as an inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase activity and the induction of apoptosis in cancer cells. This compound has also been found to have anti-inflammatory and anti-bacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
2,5-dichloro-N-(2-iodophenyl)benzenesulfonamide has several advantages for use in lab experiments, including its fluorescent properties, which make it a useful probe for the detection of proteins and enzymes. This compound is also relatively easy to synthesize and purify. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several potential future directions for research on 2,5-dichloro-N-(2-iodophenyl)benzenesulfonamide, including its use as a tool for studying the effects of sulfonamide derivatives on biological systems. This compound could also be further developed as a fluorescent probe for the detection of specific proteins and enzymes. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the development of new drugs for the treatment of various diseases.
In conclusion, this compound is a promising chemical compound that has gained significant attention in the field of scientific research. Its unique properties and potential applications make it a valuable tool for studying biological systems and developing new drugs for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the field of scientific research.
Méthodes De Synthèse
2,5-dichloro-N-(2-iodophenyl)benzenesulfonamide can be synthesized using various methods, including the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2-iodoaniline in the presence of a base such as triethylamine. Another method involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2-iodophenylamine in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography.
Propriétés
IUPAC Name |
2,5-dichloro-N-(2-iodophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2INO2S/c13-8-5-6-9(14)12(7-8)19(17,18)16-11-4-2-1-3-10(11)15/h1-7,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKXNVKIPKYTNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2INO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethoxyphenyl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B6022409.png)
![2-[4-(1,4-dithiepan-6-yl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6022421.png)
![N-cyclopentyl-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-piperidinecarboxamide](/img/structure/B6022427.png)

![1-(3-chlorophenyl)-4-[1-(2,3-dimethoxybenzyl)-3-piperidinyl]piperazine](/img/structure/B6022451.png)

![5-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6022461.png)

![1-(2-{[5-(4-bromo-2-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}ethyl)piperidine](/img/structure/B6022470.png)

![N'-[1-(1-hydroxy-2-naphthyl)ethylidene]-3-(4-methoxyphenyl)propanohydrazide](/img/structure/B6022503.png)
![N-methyl-N-[(6-methyl-2-pyridinyl)methyl]-1-(2-phenylethyl)-3-piperidinamine](/img/structure/B6022514.png)
![1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B6022520.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-methylphenyl)amino]methylene}propanamide](/img/structure/B6022522.png)